molecular formula C21H19N3O4S B3006265 N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898454-29-0

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B3006265
CAS No.: 898454-29-0
M. Wt: 409.46
InChI Key: GSYAPLNSAFRFOW-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an isoxazole ring and an indole moiety linked through an acetamide group. The sulfonyl group attached to a 4-methylbenzyl substituent enhances its chemical properties, making it a subject of various biological studies. The synthesis typically involves multiple reactions, including the formation of the isoxazole and subsequent coupling with the indole derivative.

Biological Activity

Research indicates that compounds containing both isoxazole and indole structures exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that similar isoxazole derivatives can induce cytotoxic effects in human cancer cell lines. For instance, certain isoxazoles have demonstrated IC50 values ranging from 86 to 755 μM against HL-60 leukemia cells, suggesting potential for further development as anticancer agents .
  • Antiviral Activity : Isoxazole derivatives have been evaluated for their antiviral properties against various viruses. Compounds similar to this compound have shown activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV), with effective concentrations (EC50) reported in low micromolar ranges .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in HL-60 cells (IC50: 86–755 μM)
AntiviralEffective against TBEV and WNV (EC50: 1.3–2.0 μM)
Anti-inflammatoryPotential based on structural analogs

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Research into related compounds suggests that modifications to the isoxazole or indole rings can significantly alter their potency and selectivity against biological targets.

For example, substituents on the phenyl ring or variations in the sulfonyl group can enhance or diminish biological activity. A systematic SAR study indicated that specific substitutions could lead to increased potency as EPAC antagonists, which are involved in various physiological processes .

Case Studies

  • Cytotoxicity Study : A study on isoxazole derivatives showed that compound (3) significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving apoptosis promotion and cell cycle arrest .
  • Antiviral Efficacy : Another investigation revealed that certain sulfonylated isoxazolines exhibited potent antiviral activity against flaviviruses, highlighting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-21(25)22-20-10-11-28-23-20/h2-12H,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAPLNSAFRFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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